molecular formula C5H10 B094610 trans-2-Pentene CAS No. 109-68-2

trans-2-Pentene

Cat. No. B094610
CAS RN: 109-68-2
M. Wt: 70.13 g/mol
InChI Key: QMMOXUPEWRXHJS-UHFFFAOYSA-N
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Description

Trans-2-Pentene, also known as (E)-2-Pentene, is an organic compound with the molecular formula C5H10 . It is a significant reactive species in terms of its photochemical consumption and correspondent ozone formation potential .


Synthesis Analysis

Trans-2-Pentene can be synthesized through various methods. One approach involves the reduction of the alkyne to cis or trans-3-hexene before undertaking glycol formation . Another method involves the reaction of an alkene with peroxycarboxylic acid .


Molecular Structure Analysis

The molecular weight of trans-2-Pentene is 70.13 g/mol . The InChI key is QMMOXUPEWRXHJS-HWKANZROSA-N . The molecule contains a total of 14 bonds, including 4 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .


Chemical Reactions Analysis

Trans-2-Pentene undergoes various chemical reactions. For instance, it can react with H3O+, NO+, and O2+ ions . It can also undergo oxidation to produce an oxacyclopropane ring . Furthermore, the hydrogenation of trans-2-Pentene can yield pentane .


Physical And Chemical Properties Analysis

Trans-2-Pentene has a melting point of -140 °C, a boiling point of 37 °C, and a density of 0.649 g/mL at 25 °C . It is lighter than water and is insoluble in water due to its non-polar characteristics .

Scientific Research Applications

Atmospheric Ozonolysis Studies

Trans-2-Pentene is used in the study of atmospheric ozonolysis . Researchers have investigated the kinetics, mechanism, and secondary organic aerosols formation of the ozonolysis of trans-2-pentene using Fourier Transform InfraRed (FTIR) spectroscopy and Gas Chromatography (GC) techniques . This work provides additional information on the effect of the aldehyde functional group on the fragmentation of the primary ozonide .

Photochemical Consumption and Ozone Formation

Trans-2-Pentene is a significant reactive species in terms of its photochemical consumption and correspondent ozone formation potential . This makes it an important compound in the study of atmospheric chemistry and environmental science.

OH Levels Calculation

Trans-2-Pentene has been used for the calculation of OH levels by the decay method . This application is crucial in the field of atmospheric chemistry where understanding the concentration of hydroxyl radicals (OH) is important.

Chemical Synthesis

Trans-2-Pentene, being an unsaturated hydrocarbon, can be used as a starting material in various chemical synthesis processes . Its reactivity and structure make it suitable for a wide range of reactions, including addition, oxidation, and polymerization reactions.

Mechanism of Action

Target of Action

Trans-2-Pentene, also known as (E)-2-Pentene , is a type of alkene, which are hydrocarbons that contain a carbon-carbon double bond . The primary targets of trans-2-Pentene are other chemical compounds and molecules that it interacts with during chemical reactions .

Mode of Action

Trans-2-Pentene can undergo various chemical reactions due to the presence of the carbon-carbon double bond . One such reaction is the addition of carbenes to alkenes, resulting in the formation of cyclopropane structures . This reaction involves the interaction of trans-2-Pentene with a carbene or carbenoid, leading to the formation of a substituted cyclopropane .

Biochemical Pathways

The addition of carbenes to alkenes, such as trans-2-Pentene, is a key step in the synthesis of cyclopropane structures . These structures are present in numerous biological compounds and are highly reactive due to their strained nature . The formation of cyclopropane structures can affect various biochemical pathways, particularly those involving the synthesis of complex organic molecules .

Pharmacokinetics

As a small, non-polar molecule, it is likely to have good bioavailability and can easily cross biological membranes .

Result of Action

The primary result of trans-2-Pentene’s action is the formation of cyclopropane structures through the addition of carbenes to the alkene . This can lead to the synthesis of complex organic molecules, including various biological compounds .

Action Environment

The action of trans-2-Pentene can be influenced by various environmental factors. For instance, the formation of cyclopropane structures from trans-2-Pentene is a reaction that can be affected by temperature and the presence of other reactants . Additionally, trans-2-Pentene is a significant reactive species in terms of its photochemical consumption and correspondent ozone formation potential , indicating that its action can also be influenced by light exposure.

Safety and Hazards

Trans-2-Pentene is flammable and can form explosive mixtures with air . Prolonged exposure can cause skin and eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

properties

IUPAC Name

(E)-pent-2-ene
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InChI

InChI=1S/C5H10/c1-3-5-4-2/h3,5H,4H2,1-2H3/b5-3+
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InChI Key

QMMOXUPEWRXHJS-HWKANZROSA-N
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Canonical SMILES

CCC=CC
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Isomeric SMILES

CC/C=C/C
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Molecular Formula

C5H10
Record name 2-PENTENE, (E)-
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DSSTOX Substance ID

DTXSID50891268
Record name (2E)-2-Pentene
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Molecular Weight

70.13 g/mol
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Physical Description

2-pentene, (e)- is a colorless liquid with a hydrocarbon odor. Usually in technical grade as a mixture of isomers. Used as a solvent, in organic synthesis, and as a polymerization inhibitor., Liquid; bp = 36.3 deg C; [HSDB] Colorless liquid with an odor of hydrocarbons; Technical grade is mixture of isomers; [CAMEO] Colorless liquid; bp = 36-37 deg C; [MSDSonline]
Record name 2-PENTENE, (E)-
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Boiling Point

36.3 °C
Record name TRANS-2-PENTENE
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Flash Point

less than -4 °F (NFPA, 2010), BELOW -4 °F (BELOW -20 °C) (CLOSED CUP)
Record name 2-PENTENE, (E)-
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Solubility

Soluble in benzene; miscible in ethanol, ethyl ether, In water, 203 mg/l @ 25 °C
Record name TRANS-2-PENTENE
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Density

0.6431 @ 25 °C/4 °C, Density: 0.6482 @ 20 °C/4 °C; 0.5824 @ 80 °C/4 °C; 0.6675 @ 0 °C/4 °C
Record name TRANS-2-PENTENE
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Vapor Density

2.4 (Air= 1)
Record name TRANS-2-PENTENE
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Vapor Pressure

506.0 [mmHg], 5.06X10+2 mm Hg @ 25 °C
Record name trans-2-Pentene
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Product Name

trans-2-Pentene

Color/Form

Liquid

CAS RN

646-04-8, 109-68-2, 58718-78-8, 68956-55-8
Record name 2-PENTENE, (E)-
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Melting Point

-140.2 °C
Record name TRANS-2-PENTENE
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Synthesis routes and methods I

Procedure details

In a first reactor R1, 1-butene, 2-butene and isobutene are reacted in the presence of the metathesis catalyst of the present invention to give propene, 2-pentene and 2-methyl-2-butene. For this purpose, a raffinate I stream is fed to the reactor. The reactor is followed by a distillation column D1 at the top of which propene and ethene formed as by-product are removed. Unreacted raffinate I is taken off at the middle offtake. Some of it may: also be returned to the reactor R1 (not shown in FIG. 1). 2-Pentene, 2-methyl-2-butene and 3-hexene formed as by-product as well as high boilers are taken off at the bottom of D1. The bottoms are then fed together with added ethene to a reactor R2 which again contains a metathesis catalyst of the present invention. In this reactor R2, the reaction of 2-pentene and 2-methyl-2-butene with ethene to give 1-butene, isobutene and propene takes place. The reaction product from reactor R2 is fed to a distillation column D2 at the top of which propene and unreacted ethene are taken off. 1-Butene and isobutene formed are taken off at the middle offtake and at least sore is preferably returned to the reactor R1. Unreacted 2-pentene, 2-methyl-2-butene and also, as by-products, 3-hexene and high boilers are obtained at the bottom of D2. These are preferably returned to the reactor R2. The mixtures of propene and by-product ethene taken off at the top of D1 and D2 are fractionated in a further distillation column D3. Ethene is obtained at the top of D3 and this is preferably returned to the reactor R2 (not shown in FIG. 1), or discharged as co-cracker feed. The propene obtained at the bottom of D3 is the desired reaction product of the process of the present invention. D1 and D2 are designed such that a low-boiling phase, in particular a C2/3 phase comprising ethene and propene, is taken off at the top of the column. C4 streams, in particular butenes and butanes, are taken off as intermediate-boiling phase. As bottoms, C≧5-hydrocarbons are discharged.
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Synthesis routes and methods II

Procedure details

To a stirred solution of 7a (9.47 g, 29.7 mmol, 1 equiv) in anhydrous THF at −78° C. under N2 was added a 1 M solution of LiHMDS in THF (33 mmol, 33 mL, 1.1 equiv) followed by cis-1-bromo-2-pentene (4.21 mL, 35.6 mmol, 1.2 equiv), afforded a mixture of diastereomers of the lactam 7b (R9′=2-pentene) (43.2%) after silica gel purification. The lactam 7b (3.96 g, 10.22 mmol) was reduced to the pyrrolidine 7c (R9′=2-pentene) by the two-step sequence involving superhydride® reduction of the lactam to the hemiaminal, at −78° C. in anhydrous THF, and the subsequent reduction of the hemiaminal with Et3SiH/BF3OEt2 in anhydrous DCM at −78° C., affording 7c (R9′=2-pentene) (71%) after silica gel purification. The pyrrolidine 7c (2.71 g, 7.26 mmol) and 10% palladium on carbon (560 mg) in anhydrous methanol (30 mL) was subjected to Parr hydrogenolysis at 50 psi for 5 h. The reaction mixture was filtered through a celite pad and washed several times with methanol. The combined washings and filtrate were evaporated to dryness, affording, without further purification, a colorless oil 7d (R9=pentyl) (1.68 g, 80%); TLC: Rf=0.3 [Solvent system: DCM:hexanes:MeOH (6:5:1)]. MS (ESNEG): 284.5 [M−H]−.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-2-Pentene
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trans-2-Pentene
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trans-2-Pentene
Reactant of Route 4
trans-2-Pentene
Reactant of Route 5
trans-2-Pentene
Reactant of Route 6
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Q & A

Q1: What is the molecular formula and weight of trans-2-Pentene?

A1: Trans-2-Pentene has a molecular formula of C5H10 and a molecular weight of 70.13 g/mol.

Q2: What spectroscopic data is available for identifying trans-2-Pentene?

A2: Trans-2-Pentene can be characterized using infrared (IR) spectroscopy. Studies have investigated the low-frequency vibrations of rotational isomers, providing insights into the stable conformations of trans-2-Pentene. [ [] ] You can find more information on the specific IR bands and their assignments in the cited research.

Q3: How can I distinguish between cis-2-Pentene and trans-2-Pentene using spectroscopic methods?

A3: Nuclear magnetic resonance (NMR) spectroscopy can differentiate between cis and trans isomers. Specifically, 1H NMR spectra show characteristic differences in chemical shifts and coupling constants (J values) for the protons attached to the double bond and adjacent carbons. For example, one study found that the 2,3-butanesultones, formed from the reaction of sulfur trioxide-dioxane with cis- and trans-2-butene, displayed distinct 1H NMR signals: 1.5(q), 4.7–5.1 (m), JAB 7.9, JBC 8.0, JCD 6.0 Hz for the cis isomer and 1.5(q), 4.2–4.6(m), JAB 6.8, JBC 5.4, JCD 6.8 Hz for the trans isomer. [ [] ]

Q4: What is the reactivity of trans-2-Pentene in electrophilic addition reactions?

A4: Trans-2-Pentene readily undergoes electrophilic addition reactions, a characteristic reaction of alkenes. For instance, it reacts with the sulfur trioxide-dioxane complex to form 2,3-pentanesultones in a stereospecific manner. [ [] ]

Q5: How does the reactivity of trans-2-Pentene compare to its cis isomer?

A5: While both isomers participate in electrophilic addition reactions, their reactivity can differ. Studies on the epoxidation of various alkenes, including cis- and trans-2-pentene, by dimethyldioxirane revealed the influence of steric factors on reaction rates, with cis-alkenes generally exhibiting higher reactivity than their trans counterparts. [ [] ] In the context of catalytic hydrogenation, cis-2-pentene displays unique behavior compared to its isomers when mixed with ethanol and a heavy metal catalyst. [ [] ]

Q6: Can trans-2-Pentene be hydrogenated, and if so, what catalysts are effective?

A6: Yes, trans-2-Pentene can be hydrogenated to form n-pentane. Several catalysts have been investigated for this reaction, including:

  • Tris(triphenylphosphine)rhodium halides: These catalysts promote hydrogenation of trans-2-Pentene to n-pentane, along with some isomerization to cis-2-pentene and 1-pentene. The relative rates of isomerization and hydrogenation depend on the specific halogen ligand (chloride, bromide, or iodide) present in the complex. [ [] ]
  • Copper oxide-based catalysts: These catalysts, particularly CuO-ZnO-ZrO2-Al2O3 and CuO-ZnO-Al2O3, have been explored for the vapor-phase hydrogenation of C5 olefin mixtures, including trans-2-pentene. These catalysts achieved high conversion rates (98-99%) to n-pentane at temperatures around 180 °C and pressures of 1.2-1.5 MPa. [ [] ]

Q7: How does trans-2-Pentene behave in the presence of radicals?

A7: Trans-2-Pentene can participate in radical reactions. Studies have investigated its thermal reaction at high temperatures (470-535 °C), where it decomposes primarily into methane and 1,3-butadiene. The formation of various other products, including trans- and cis-2-butenes, ethane, and 1-pentene, suggests a complex free radical chain mechanism. Notably, the isomerization of trans-2-pentene to cis-2-pentene and its dehydrogenation are thought to involve both molecular and free radical pathways. [ [] ]

Q8: What are the products formed when trans-2-Pentene reacts with oxygen atoms?

A8: The reaction of ground state oxygen atoms with trans-2-pentene has been studied in the temperature range of 200-370 K. The reaction follows a temperature-dependent rate constant, described by the equation k = A′ Tn exp(− E′a/RT). For trans-2-pentene, the specific values are A′ = (0.6 ± 0.8) · 10−14 cm3 s−1, n = 1.14 ± 0.06, and E′a = − 4.3 ± 0.5 kJ mol−1. This reaction provides valuable information for understanding the atmospheric chemistry of trans-2-Pentene. [ [] ]

Q9: What happens when trans-2-Pentene is exposed to ozone?

A9: The ozonolysis of trans-2-Pentene is an important atmospheric reaction. Kinetic studies have determined the temperature-dependent rate constants for this reaction, contributing to our understanding of trans-2-Pentene's fate in the atmosphere. [ [] ] Further research using mass spectrometry has identified stable products of this reaction, including aldehydes, ketones, and Criegee intermediates, providing insights into the reaction mechanism. [ [] ]

Q10: Can trans-2-Pentene be used in polymerization reactions?

A10: Yes, trans-2-Pentene can be polymerized using specific catalysts like nickel(II) α-diimine complexes activated with methylaluminoxane (MAO). This polymerization is highly selective for the trans isomer, with cis-2-pentene showing no reactivity under the same conditions. Analysis of the resulting polymers reveals a complex microstructure arising from chain-walking mechanisms during polymerization. [ [] ]

Q11: How does trans-2-Pentene interact with excited state molecules?

A11: Trans-2-Pentene can quench excited state molecules like biacetyl (3Au) through collisional deactivation. This quenching process has been investigated using laser-induced time-resolved phosphorescence, providing insights into the energy transfer mechanisms between excited state biacetyl and trans-2-Pentene. [ [] ] The quenching rate constants for various olefins, including trans-2-pentene, have been determined, which are crucial for understanding their roles in atmospheric chemistry and photochemical reactions. [ [] ]

Q12: Can trans-2-Pentene be isomerized by light?

A12: Yes, trans-2-Pentene can undergo photoisomerization in the presence of certain metal complexes. For instance, irradiation of a mixture of trans-2-Pentene and iron pentacarbonyl (Fe(CO)5) with an infrared laser leads to the formation of isomeric mixtures of 1-pentene and cis- and trans-2-pentenes. The isomerization occurs through a multi-step process involving the absorption of infrared radiation by Fe(CO)5, followed by collisional energy transfer to the pentene molecules and subsequent isomerization reactions. [ [] ] Similar photocatalytic isomerization has been observed with other metal complexes, like ruthenium(II)-olefin complexes. [ [] ]

Q13: Does the combustion of trans-2-Pentene contribute to air pollution?

A14: Like other hydrocarbons, the combustion of trans-2-Pentene can contribute to air pollution. Studies have identified trans-2-Pentene as one of the main volatile organic compounds (VOCs) emitted from biomass burning, a significant source of air pollution globally. The ozone formation potential (OFP) of trans-2-Pentene has been analyzed, indicating its contribution to the formation of ground-level ozone, a harmful air pollutant. [ [] ]

Q14: What is the environmental fate of trans-2-Pentene?

A15: In the atmosphere, trans-2-Pentene undergoes degradation primarily through reactions with hydroxyl radicals, ozone, and nitrate radicals. Its atmospheric lifetime and degradation products depend on various factors, including temperature, sunlight intensity, and the presence of other atmospheric constituents. [ [] ]

Q15: Have there been any computational studies on the interactions of trans-2-Pentene with other molecules?

A16: Yes, computational chemistry methods have been employed to study the interactions of trans-2-Pentene with various molecules. For instance, density functional theory (DFT) calculations have been used to investigate the binding of trans-2-Pentene with ethylated pillar[5]arene macrocycles. These studies provide insights into the strength and nature of noncovalent interactions, such as CH---π, H-H, and O---H interactions, governing the host-guest complexation process. [ [] ]

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